molecular formula C20H17N3O2S B2584585 N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 872688-43-2

N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2584585
CAS No.: 872688-43-2
M. Wt: 363.44
InChI Key: GTCWBHQCSWAADP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the fields of neuroscience and oncology. This acetamide derivative features a pyridazine core—a nitrogen-containing heterocycle known for its versatile bioactivity—linked via a thioether bridge to an N-phenylacetamide scaffold with an acetyl functional group. This specific molecular architecture is characteristic of compounds designed for multi-target therapies. Current research on structurally related pyridazine-thioacetamide hybrids indicates promising applications in investigating therapeutic strategies for drug-resistant neurological disorders. Compounds within this chemotype have demonstrated robust antiseizure activity in maximal electroshock (MES) and 6 Hz seizure models, suggesting potential for the development of novel antiseizure medications . The research value of this scaffold lies in its proposed multimodal mechanism of action. Preliminary studies on analogous molecules suggest potential activity as a TRPV1 channel antagonist, combined with an inhibitory effect on voltage-gated sodium channels (VGSCs) and Cav1.2 (L-type) calcium channels . This simultaneous interaction with multiple biological targets relevant to neuronal excitability and pain signaling represents a modern approach to addressing complex conditions like epilepsy and neuropathic pain, potentially offering greater efficacy than single-target agents . Furthermore, related N-pyridinylthiophene carboxamide analogues are also being explored in oncology research, particularly for nervous system cancers such as malignant peripheral nerve sheath tumors (MPNSTs) . Some analogues have been shown to act as substrates for enzymes in the NAD salvage pathway, being metabolized into derivatives that can inhibit IMPDH, an enzyme crucial for cancer cell proliferation . Researchers can utilize this compound as a chemical tool to further elucidate these complex mechanisms and structure-activity relationships. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14(24)16-8-5-9-17(12-16)21-19(25)13-26-20-11-10-18(22-23-20)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCWBHQCSWAADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (CAS/ID) Core Structure Key Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound (606113-63-7) Acetamide + pyridazine 3-Acetylphenyl, 6-phenylpyridazine C₂₀H₂₁N₃O₂S₂ 407.53 Acetamide, thioether, pyridazine
N-(4-Methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (893990-34-6) Acetamide + pyridazine 4-Methylthiazole, 6-phenylpyridazine C₁₆H₁₄N₄OS₂ 342.44 Acetamide, thioether, thiazole
Compound 23 Acetamide + triazinoindole 4-(Cyanomethyl)phenyl, 5-methyltriazinoindole C₂₂H₁₇N₇OS 443.48 Acetamide, thioether, triazinoindole
Compound 5 Acetamide + quinazoline 4-Oxo-thioxothiazolidinyl, 4-oxo-3-phenylquinazoline C₂₀H₁₃N₅O₃S₂ 451.48 Thioxothiazolidinone, quinazoline
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, phenyl C₁₄H₈ClNO₂ 269.67 Phthalimide, chloro

Key Observations :

  • Heterocyclic Variations: The target compound’s pyridazine ring differs from triazinoindole (Compound 23) or quinazoline (Compound 5), which may alter binding affinity in biological targets .

Key Observations :

  • High-purity compounds (e.g., 98% in CAS 893990-34-6 ) suggest optimized synthetic protocols.
  • Lower yields (50–60%) in thioxothiazolidinone derivatives () may reflect challenges in multi-step cyclizations .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Inferred) Stability
Target Compound Not reported Likely moderate (acetylphenyl enhances lipophilicity) Stable at 2–8°C (analog-based)
CAS 893990-34-6 Not reported Moderate (methylthiazole may reduce solubility) Stable at 2–8°C
Compound 6j 233–234 Low (nitro group increases crystallinity) Stable at room temperature
Compound 3h Not reported Low (benzimidazole-thio group) Requires dry storage

Key Observations :

  • Melting Points : Higher melting points (e.g., 233–234°C in nitro-substituted Compound 6j ) correlate with polar substituents enhancing crystallinity.
  • Stability : Storage at 2–8°C for pyridazine/thiazole derivatives suggests sensitivity to humidity or thermal degradation .

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